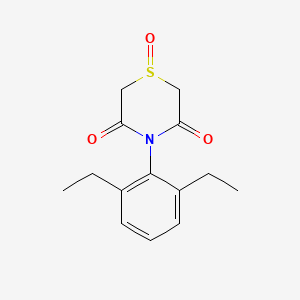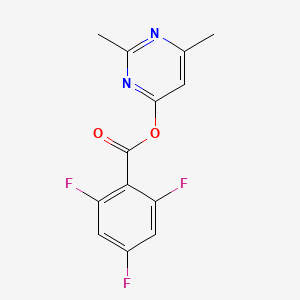
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Übersicht
Beschreibung
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Substitution reactions: Introducing the 2-chloro-6-fluorobenzyl and 2-pyridinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry
Material science:
Wirkmechanismus
The mechanism of action of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine structures.
Benzyl-substituted pyrimidines: Compounds with benzyl groups attached to the pyrimidine ring.
Fluorinated pyrimidines: Compounds with fluorine atoms in their structure.
Uniqueness
The uniqueness of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5/c17-11-4-3-5-12(18)9(11)8-10-14(19)22-16(23-15(10)20)13-6-1-2-7-21-13/h1-7H,8H2,(H4,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFNZBKMYDBHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=CC=C3Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)
![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)
![3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036003.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
![(E)-3-(4-chlorophenyl)-2-[5-[(E)-3-(dimethylamino)prop-2-enoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B3036006.png)
![8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3036008.png)

![3-(4-Chlorophenyl)-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3036010.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3036011.png)



